molecular formula C21H16N4O3 B2662221 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide CAS No. 373374-59-5

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide

Cat. No.: B2662221
CAS No.: 373374-59-5
M. Wt: 372.384
InChI Key: MOUDZSGQUCGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as Al2O3 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways associated with its observed effects. For instance, it may inhibit certain enzymes involved in oxidative stress or inflammation .

Comparison with Similar Compounds

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-11-12-24-18(13-14)22-19(15-7-3-2-4-8-15)20(24)23-21(26)16-9-5-6-10-17(16)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDZSGQUCGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.